molecular formula C14H13BrO2 B8173750 2-(Benzyloxy)-1-bromo-3-methoxybenzene

2-(Benzyloxy)-1-bromo-3-methoxybenzene

Cat. No.: B8173750
M. Wt: 293.15 g/mol
InChI Key: ZALUFSAESNNFFR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-bromo-3-methoxybenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-bromo-3-methoxybenzene typically involves the bromination of 2-(Benzyloxy)-3-methoxybenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction conditions often require the use of a radical initiator like benzoyl peroxide or light to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-bromo-3-methoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)-1-bromo-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-bromo-3-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. For example, the benzyloxy group can participate in nucleophilic substitution reactions, while the bromine atom can undergo electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-chloro-3-methoxybenzene: Similar structure but with a chlorine atom instead of bromine.

    2-(Benzyloxy)-1-fluoro-3-methoxybenzene: Similar structure but with a fluorine atom instead of bromine.

    2-(Benzyloxy)-1-iodo-3-methoxybenzene: Similar structure but with an iodine atom instead of bromine

Uniqueness

2-(Benzyloxy)-1-bromo-3-methoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-methoxy-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-13-9-5-8-12(15)14(13)17-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALUFSAESNNFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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